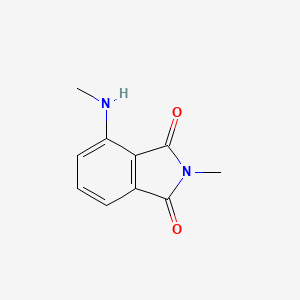![molecular formula C12H12N2 B12895337 1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine CAS No. 91391-87-6](/img/structure/B12895337.png)
1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and phenylmethanamine. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine can be synthesized through a condensation reaction between pyrrole-2-carbaldehyde and phenylmethanamine. The reaction typically involves mixing equimolar amounts of the two reactants in an ethanol solution, followed by refluxing the mixture for several hours in the presence of a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its original amine and aldehyde components.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Pyrrole-2-carbaldehyde and phenylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The Schiff base ligand can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable chelates that can disrupt microbial cell walls or interfere with enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another Schiff base compound with similar coordination chemistry properties.
N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline: Similar structure but with different substituents on the aromatic ring.
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine is unique due to its specific combination of pyrrole and phenylmethanamine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and potential biomedical applications.
Propiedades
Número CAS |
91391-87-6 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
N-benzyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,10,14H,9H2 |
Clave InChI |
ZLTGNEREJJYZHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=CC2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


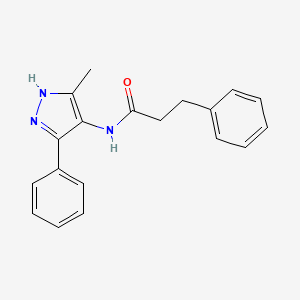
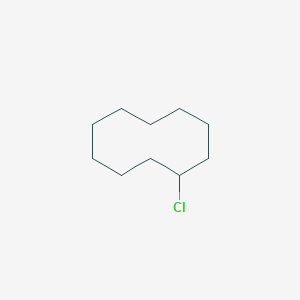
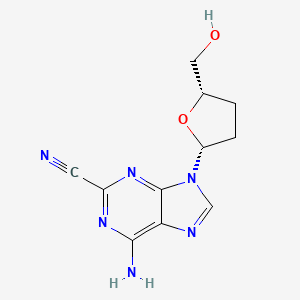
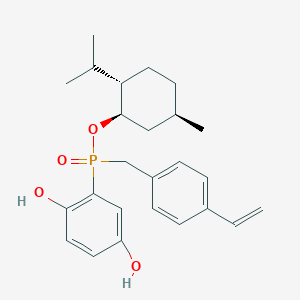
![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)
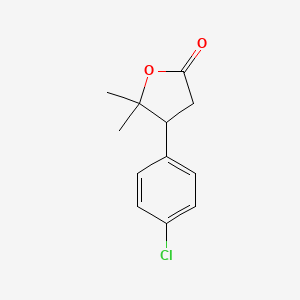
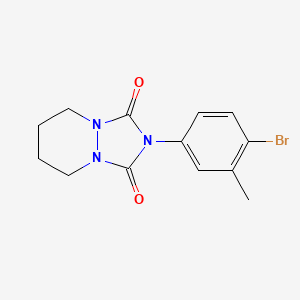
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
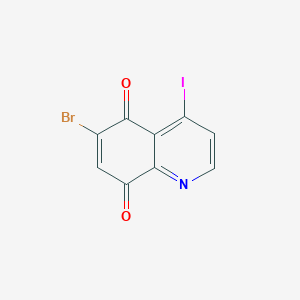
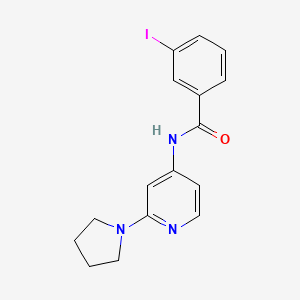
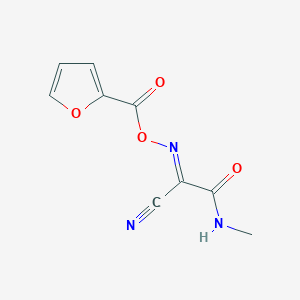
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
